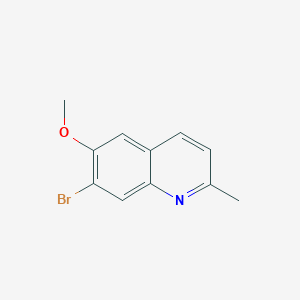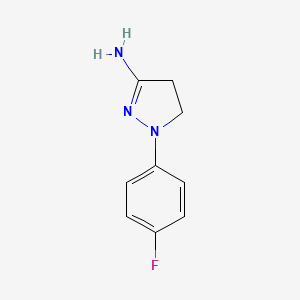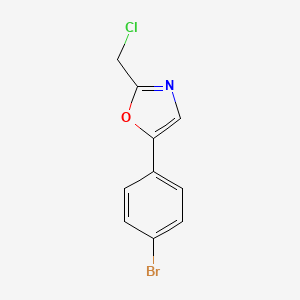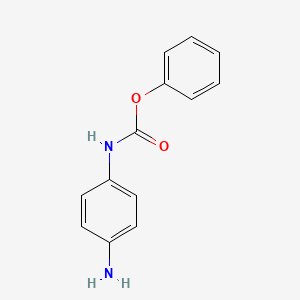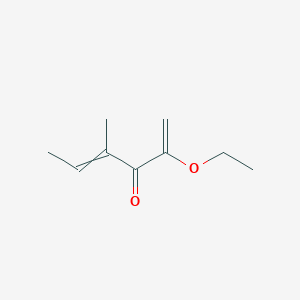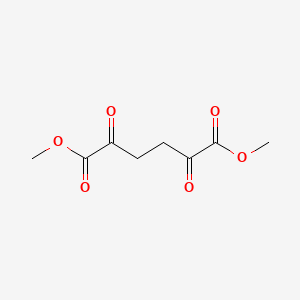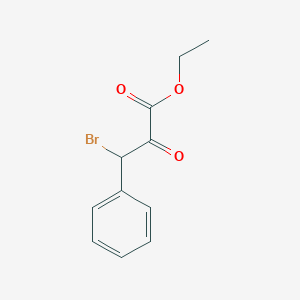
1-Propanol, 2-amino-3-(dimethylamino)-
Overview
Description
It is a clear, colorless to yellow liquid that is miscible with water and has a boiling point of 163-164°C . This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
1-Propanol, 2-amino-3-(dimethylamino)- can be synthesized through several methods:
Reaction of Propionaldehyde with Dimethylamine: This method involves the reaction of propionaldehyde with dimethylamine in the presence of sodium hydroxide to yield the desired product.
Reaction of Epoxypropane with Dimethylamine: Another common method is the reaction of epoxypropane with dimethylamine, followed by acidic hydrolysis to obtain the target compound.
Amination of Propanol: This method involves the amination of propanol with ammonia and hydrogen to produce the compound.
Chemical Reactions Analysis
1-Propanol, 2-amino-3-(dimethylamino)- undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: It undergoes substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride.
Major Products: The major products formed from these reactions include aldehydes, ketones, primary amines, secondary amines, and halogenated derivatives.
Scientific Research Applications
1-Propanol, 2-amino-3-(dimethylamino)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chemical intermediates.
Medicine: It is used in the production of central nervous system depressants and other medicinal compounds.
Industry: The compound is used as a paper treatment agent, gasoline additive, and resin curing agent.
Mechanism of Action
The mechanism of action of 1-Propanol, 2-amino-3-(dimethylamino)- involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
1-Propanol, 2-amino-3-(dimethylamino)- can be compared with similar compounds to highlight its uniqueness:
1-Dimethylamino-2-propanol: This compound has a similar structure but differs in the position of the amino group.
3-Dimethylamino-1-propanol: Another similar compound with slight variations in its chemical structure and properties.
Properties
IUPAC Name |
2-amino-3-(dimethylamino)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O/c1-7(2)3-5(6)4-8/h5,8H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUCHZYFEVRKGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,6-Dihydropyrrolo[2,3-e]indole](/img/structure/B3276682.png)

